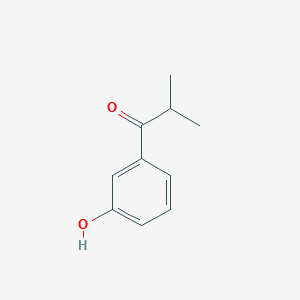
1-(3-Hydroxyphenyl)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxyphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H12O2 It is characterized by a hydroxyphenyl group attached to a methylpropanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxyphenyl)-2-methylpropan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-hydroxyacetophenone with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better temperature control and more efficient mixing of reactants.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: 3-Hydroxyphenylacetic acid or 3-Hydroxyphenylacetone.
Reduction: 1-(3-Hydroxyphenyl)-2-methylpropan-1-ol.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-(3-Hydroxyphenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Hydroxyphenyl)-2-methylpropan-1-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbonyl group can participate in nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis.
Similar Compounds:
3-Hydroxyacetophenone: Shares the hydroxyphenyl group but differs in the position of the carbonyl group.
1-(4-Hydroxyphenyl)-2-methylpropan-1-one: Similar structure but with the hydroxy group in the para position.
1-(3-Hydroxyphenyl)-2-methylpropan-2-one: Similar structure but with a different position of the methyl group.
Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry.
Propiedades
| 103323-37-1 | |
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
1-(3-hydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H12O2/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7,11H,1-2H3 |
Clave InChI |
DWLAGFAYZCBIMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C1=CC(=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








